molecular formula C16H14BrFOS B1327552 4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-31-9

4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327552
CAS RN: 898780-31-9
M. Wt: 353.3 g/mol
InChI Key: YOMIMDAVNCGIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone consists of a bromine atom, a fluorine atom, a sulfur atom, and a methyl group attached to different positions on the phenyl rings.


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone are not detailed in the search results, it’s known that reaction conditions can be manipulated to control the outcomes of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone include a molecular weight of 353.3 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Drug Development

4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone may be used in the development of new drugs. For example, it has been used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .

Organic Synthesis

This compound’s unique structure enables exploration of new chemical reactions and synthesis pathways. It can be used in the preparation of carbonyl-bridged bithiazole derivatives , which have potential applications in various fields including medicinal chemistry.

Chemical Research

The compound can be used in chemical research to study its properties and reactions with other compounds .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMIMDAVNCGIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644339
Record name 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-31-9
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.